methanone CAS No. 303151-96-4](/img/structure/B3122692.png)
[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](phenyl)methanone
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C17H15F3N2O2. The molecular weight is 336.31 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis in Medicinal Chemistry
The compound and its derivatives are synthesized and used in medicinal chemistry, particularly as intermediates in the synthesis of biologically active compounds. For example, the compound has been utilized in the synthesis of HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. The synthesis process includes steps such as rearrangement, condensation, and nucleophilic substitution reactions, highlighting its role in the formation of complex molecular structures (Wang, Gao, Xu, & Zheng, 2017). Additionally, it has been used in the synthesis of compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting its relevance in cancer research (Tang & Fu, 2018).Role in Material Science
The compound's derivatives are also pivotal in material science for synthesizing novel materials with specific properties. For instance, [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, a derivative, has been used to synthesize new silicon phthalocyanine and subphthalocyanine complexes. These complexes exhibit non-aggregated behavior in various solvents and have been studied for their absorption spectra and electrochemical properties, indicating their potential use in material science and engineering (Bıyıklıoğlu, 2015).Involvement in Photophysical Studies
Furthermore, the compound and its analogs have been subject to photophysical studies. For example, 2-substituted pyridines, including derivatives of the compound , have been synthesized and evaluated for their emissive properties in solution and solid state. Such studies are crucial for developing new fluorophores and understanding the fluorescence properties of various materials, which have applications in bioimaging and sensor development (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-10-14(22-6-8-24-9-7-22)15(21-11-13)16(23)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQTRHWSPZQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164372 | |
| Record name | [3-(4-Morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303151-96-4 | |
| Record name | [3-(4-Morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303151-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylphenyl)sulfonylpyrazole-1-carboxamide](/img/structure/B3122609.png)
![Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate](/img/structure/B3122620.png)
![Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate](/img/structure/B3122621.png)

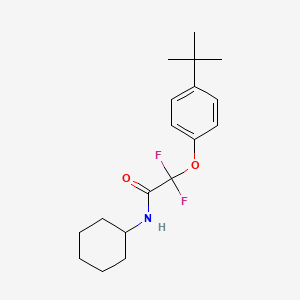
![Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3122648.png)
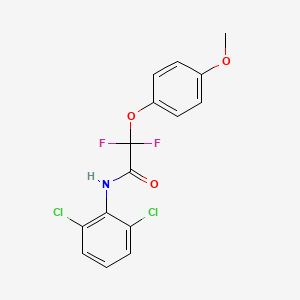
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide](/img/structure/B3122670.png)
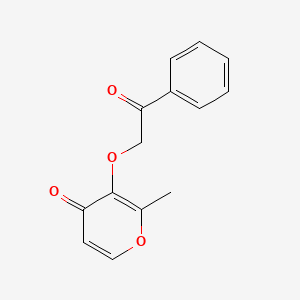

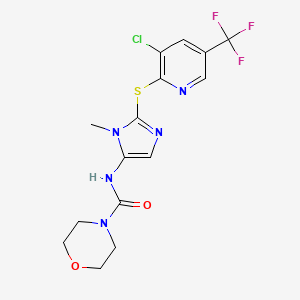

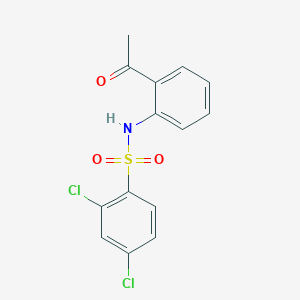
![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)
